N-[(2-Nitrophenyl)methyl]cyclopropanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-nitrophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)10-4-2-1-3-8(10)7-11-9-5-6-9/h1-4,9,11H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKQXQGNWNIMBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 Nitrophenyl Methyl Cyclopropanamine and Its Derivatives
Strategies for the Construction of the N-[(2-Nitrophenyl)methyl]cyclopropanamine Core
The formation of the this compound framework can be approached through several established synthetic strategies, primarily focusing on the creation of the crucial carbon-nitrogen bond between the cyclopropyl (B3062369) and the 2-nitrobenzyl groups.
Amination Reactions in the Synthesis of this compound Precursors
Two primary amination strategies are plausible for the synthesis of this compound: reductive amination and nucleophilic substitution.
Reductive Amination: This is a highly effective method for forming carbon-nitrogen bonds. In this approach, 2-nitrobenzaldehyde (B1664092) would react with cyclopropanamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This method can be performed as a one-pot reaction. The direct reductive coupling of a nitro compound with an aldehyde and an amine is a known strategy, combining the reduction of the nitro group and the reductive amination in a single process, though a stepwise approach is more common. frontiersin.orgnih.gov
A typical procedure involves the condensation of the aldehyde and amine, sometimes with an acid catalyst to facilitate imine formation, followed by the addition of a reducing agent. google.com
Table 1: Exemplary Conditions for Reductive Amination of Aldehydes with Cyclopropanamine
| Aldehyde | Amine | Reducing Agent / Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Chloro-2-isopropylbenzaldehyde | Cyclopropanamine | H₂ / Platinum on carbon | Methanol (B129727) | Not specified | >95% (for imine) | google.com |
Nucleophilic Substitution: An alternative route involves the reaction of a 2-nitrobenzyl halide, such as 2-nitrobenzyl bromide, with cyclopropanamine. In this SN2 reaction, the amine acts as a nucleophile, displacing the halide from the benzylic carbon. researchgate.net The synthesis of 2-nitrobenzyl bromide from 2-nitrotoluene (B74249) via radical bromination is a well-documented process. google.com
This reaction is typically carried out in a suitable solvent and may require a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and temperature can influence the reaction rate and the prevalence of potential side reactions.
Cyclopropane (B1198618) Ring Formation Approaches Relevant to this compound Synthesis
While the more direct approaches involve pre-existing cyclopropanamine, it is theoretically possible to construct the cyclopropane ring onto a precursor already containing the N-(2-nitrobenzyl) moiety. Methods for cyclopropane synthesis often involve the reaction of an alkene with a carbene or carbenoid, or intramolecular cyclization of a suitable precursor. organic-chemistry.orgmasterorganicchemistry.com For instance, a hypothetical precursor such as N-allyl-N-(2-nitrobenzyl)amine could potentially undergo cyclopropanation, although this is a less direct route.
Functional Group Transformations and Subsequent Derivatization of this compound
The structure of this compound offers three primary sites for further chemical modification: the nitro group, the cyclopropane ring, and the secondary amine.
Reductive Transformations of the Nitro Group in this compound Analogs
The nitro group is a versatile functional group that can be readily reduced to an amino group, which can then undergo a wide range of further reactions. The reduction of a nitro group on a benzene (B151609) ring is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed for this purpose.
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent / Catalyst | Conditions | Comments |
|---|---|---|
| H₂ / Pd, Pt, or Ni | Catalytic hydrogenation | Highly efficient and clean. |
| Fe, Sn, or Zn in acidic media | Dissolving metal reduction | Classical and cost-effective method. |
| Sodium dithionite (B78146) (Na₂S₂O₄) | Mild conditions | Often used for sensitive substrates. |
The resulting 2-aminobenzyl derivative is a valuable intermediate for the synthesis of various heterocyclic compounds, such as quinazolines or benzodiazepines, through condensation with appropriate electrophiles.
Modifications at the Cyclopropane Moiety of this compound
The cyclopropane ring in N-alkyl-N-cyclopropylanilines can exhibit unique reactivity due to its inherent ring strain. Under certain conditions, such as treatment with nitrous acid, the cyclopropyl group can undergo cleavage. nih.gov This reactivity is influenced by the electronic properties of the substituents on the nitrogen and aromatic ring. Photochemical [3+2] cycloaddition reactions of N-aryl cyclopropylamines with α,β-unsaturated carbonyl compounds have also been reported, leading to the formation of N-arylaminocycloalkyl compounds. chemrxiv.org
Reactions Involving the Secondary Amine Functionality of this compound
The secondary amine in this compound is a nucleophilic center and can readily participate in a variety of common amine derivatization reactions. researchgate.netthermofisher.comnih.gov
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides.
N-Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base provides sulfonamides.
N-Alkylation: Further alkylation can be achieved by reaction with alkyl halides, although care must be taken to control the degree of alkylation.
N-Nitrosation: Reaction with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, can lead to the formation of N-nitrosamines. nih.gov
These transformations allow for the introduction of a wide range of functional groups, enabling the synthesis of a diverse library of derivatives for various applications.
Catalytic Approaches in the Synthesis of this compound
Catalytic methods are central to modern synthetic chemistry, offering efficient and selective routes to complex molecules. For structures related to this compound, various transition metals are often employed to facilitate the formation of carbon-nitrogen and carbon-carbon bonds.
Palladium-Catalyzed Coupling Reactions Applied to this compound Synthesis
Palladium catalysts are renowned for their versatility in forming C-N bonds, most notably through Buchwald-Hartwig amination reactions. In principle, a palladium-catalyzed cross-coupling reaction could be envisioned between cyclopropanamine and 2-nitrobenzyl bromide. This approach would theoretically involve the oxidative addition of the palladium(0) catalyst to the 2-nitrobenzyl bromide, followed by coordination of the cyclopropanamine, and subsequent reductive elimination to yield the desired product.
However, a thorough review of scientific databases does not yield specific examples or optimized conditions for this particular transformation. While palladium-catalyzed N-arylation and carboamination reactions are well-documented for the synthesis of other nitrogen-containing heterocycles and acyclic amines, their direct application to the synthesis of this compound has not been detailed in the available literature. nih.gov
Table 1: Hypothetical Palladium-Catalyzed Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |
|---|---|---|---|---|---|---|
| Cyclopropanamine | 2-Nitrobenzyl bromide | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | This compound |
This table represents a theoretical pathway and is not based on published experimental data.
Stereoselective Synthesis and Chiral Resolution of this compound Derivatives
The creation of stereochemically defined molecules is a critical aspect of modern drug discovery and materials science. For derivatives of this compound that may contain chiral centers, stereoselective synthesis would be of paramount importance.
Enantioselective Approaches to Substituted Cyclopropanamines
The enantioselective synthesis of cyclopropanes is a well-established field, with numerous methods relying on chiral catalysts to control the stereochemical outcome. Rhodium and copper complexes with chiral ligands are frequently used to catalyze the asymmetric cyclopropanation of alkenes with diazo compounds. nih.gov These methods typically generate chiral cyclopropane esters or ketones, which would then require further synthetic manipulations to be converted into the corresponding chiral cyclopropanamines.
Nickel-catalyzed asymmetric cross-coupling reactions have also emerged as a powerful tool for the synthesis of chiral N-benzylic heterocycles, which share some structural similarities with the target molecule. nih.gov The application of such a strategy would likely involve a chiral nickel catalyst to couple an appropriate cyclopropyl nucleophile with a 2-nitrobenzyl electrophile. Again, specific literature detailing this approach for the target compound is not available.
Table 2: General Enantioselective Cyclopropanation Strategies
| Catalyst Type | Reaction | Chiral Ligand Examples |
|---|---|---|
| Rhodium(II) | Alkene + Diazoacetate | Chiral Carboxamidates |
| Copper(I) | Alkene + Diazoacetate | Bis(oxazoline) (BOX) |
Diastereoselective Synthesis Considerations for this compound
For derivatives of this compound that possess multiple stereocenters, diastereoselective synthesis would be necessary. This could arise, for example, if the cyclopropane ring itself is substituted. Diastereoselectivity in cyclopropanation reactions can often be controlled by the stereochemistry of the starting alkene or by the use of chiral auxiliaries.
While general principles of diastereoselective synthesis are well understood, the absence of specific synthetic routes to this compound in the literature means that any discussion of diastereoselective approaches remains speculative. The development of such a synthesis would require careful consideration of the substrate design and the choice of catalyst and reaction conditions to favor the formation of the desired diastereomer.
Advanced Spectroscopic and Analytical Characterization of N 2 Nitrophenyl Methyl Cyclopropanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of N-[(2-Nitrophenyl)methyl]cyclopropanamine
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR would be instrumental in confirming its identity and structure.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The aromatic protons on the 2-nitrophenyl ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitro group. The protons of the methylene (B1212753) bridge (CH₂) connecting the aromatic ring to the cyclopropylamine (B47189) nitrogen would likely resonate as a singlet or a multiplet in the range of 3.5 to 4.5 ppm. The protons of the cyclopropyl (B3062369) ring are expected to be in the upfield region, generally below 1.0 ppm, due to the unique electronic environment of the strained ring system. The methine proton of the cyclopropylamine group and the amine proton (N-H) would also provide characteristic signals. The N-H proton's chemical shift can be variable and is often concentration and solvent-dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing information on the carbon skeleton. The aromatic carbons of the 2-nitrophenyl group would appear in the range of 120-150 ppm, with the carbon atom attached to the nitro group being the most deshielded. The methylene carbon would likely be found between 40 and 50 ppm. The carbons of the cyclopropyl ring are expected to be significantly shielded, appearing in the upfield region of the spectrum, typically between 5 and 20 ppm.
Predicted NMR Data:
Disclaimer: The following data is predicted based on the analysis of similar chemical structures and has not been experimentally verified for this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₄) | 7.0 - 8.5 | Multiplets |
| Methylene (CH₂) | 3.5 - 4.5 | Singlet/Multiplet |
| Cyclopropyl (CH₂) | 0.4 - 0.8 | Multiplets |
| Cyclopropyl (CH) | 2.0 - 2.5 | Multiplet |
| Amine (NH) | 1.5 - 3.0 | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Aromatic (C-NO₂) | ~148 |
| Aromatic (CH) | 120 - 135 |
| Aromatic (C-CH₂) | ~138 |
| Methylene (CH₂) | 40 - 50 |
| Cyclopropyl (CH) | 25 - 35 |
| Cyclopropyl (CH₂) | 5 - 15 |
High-Resolution Mass Spectrometry in the Analysis of this compound
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition and confirming the molecular weight of a compound with high accuracy. For this compound (C₁₀H₁₂N₂O₂), the expected exact mass would be approximately 192.0899 g/mol .
In addition to providing the molecular weight, mass spectrometry offers insights into the compound's structure through analysis of its fragmentation patterns. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A common fragmentation pathway for benzylamines involves the cleavage of the benzylic C-N bond, which would lead to the formation of a stable 2-nitrobenzyl cation (m/z 136) and a cyclopropylaminyl radical. Another potential fragmentation is the loss of the nitro group (-NO₂), resulting in a fragment ion at m/z 146. The cyclopropylamine moiety could also fragment, leading to smaller ions.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment |
| 192 | [M]⁺ (Molecular Ion) |
| 136 | [C₇H₆NO₂]⁺ |
| 146 | [M-NO₂]⁺ |
| 56 | [C₃H₆N]⁺ |
Chromatographic Techniques for Purification and Purity Assessment of this compound
Chromatographic methods are indispensable for the purification of this compound and for assessing its purity. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed, with the choice depending on the compound's volatility and thermal stability.
Given that secondary amines can be challenging to analyze by GC due to potential peak tailing, derivatization might be necessary to improve chromatographic performance. mdpi.comresearchgate.netacs.orglabrulez.comnih.gov However, with an appropriate polar capillary column and optimized conditions, direct analysis may be feasible.
HPLC is a versatile technique for the analysis of nitroaromatic compounds and amines. thermofisher.com A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, with a possible addition of a buffer to control the pH, would be a suitable starting point for developing a robust analytical method. helsinki.firsc.orgjfda-online.com The purity of the compound can be determined by calculating the peak area percentage of the main component.
Thin-layer chromatography (TLC) can also be utilized for rapid qualitative analysis and for monitoring the progress of reactions and purifications. rsc.org A suitable mobile phase for TLC would likely consist of a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol.
X-ray Crystallography for Solid-State Structure Determination of this compound
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. tandfonline.comtandfonline.comresearchgate.netmdpi.commdpi.com To perform this analysis, a single crystal of this compound of suitable size and quality would be required. This can often be achieved by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture.
While no specific crystal structure for this compound has been reported in the crystallographic databases, the analysis of similar nitrobenzyl derivatives suggests that obtaining a crystal structure is feasible and would provide invaluable structural information. tandfonline.comresearchgate.netmdpi.com
Computational Chemistry and Theoretical Investigations of N 2 Nitrophenyl Methyl Cyclopropanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like N-[(2-Nitrophenyl)methyl]cyclopropanamine. These methods, which are based on the principles of quantum mechanics, can provide detailed information about electron distribution, molecular orbital energies, and various reactivity descriptors.
While specific studies on this compound are not extensively documented in publicly accessible literature, the methodologies employed for similar organic molecules are well-established. For instance, Density Functional Theory (DFT) is a widely used approach to investigate the electronic properties of organic compounds. Such calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial in predicting the molecule's susceptibility to electrophilic and nucleophilic attack.
The insights gained from these calculations are pivotal for understanding the chemical behavior of the compound and can guide further experimental studies.
Molecular Modeling of Conformational Landscapes and Dynamics
The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the flexibility of the methylamine (B109427) linker and the orientation of the nitrophenyl and cyclopropyl (B3062369) groups. Molecular modeling techniques are employed to explore this conformational landscape and understand the dynamics of the molecule.
Conformational analysis of similar nitrogen-containing heterocycles has been successfully performed using molecular mechanics and molecular dynamics simulations. semanticscholar.orgmdpi.comresearchgate.net These methods can identify low-energy conformations and the energy barriers between them. For this compound, such studies would involve systematically rotating the rotatable bonds and calculating the potential energy of the resulting structures. This process generates a potential energy surface, the minima of which correspond to stable conformations.
Understanding the preferred conformations is essential, as the biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional shape.
Reaction Pathway Analysis and Transition State Characterization for Transformations Involving this compound
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. For transformations involving this compound, reaction pathway analysis can be used to map out the energetic profile of a potential reaction, from reactants to products, via the transition state.
Quantum chemical calculations can be employed to locate the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Recent studies have utilized such calculations to understand the activation pathways of various nitrogen-containing compounds. frontiersin.orgnih.govresearchgate.net
By characterizing the transition states for potential reactions of this compound, such as reduction of the nitro group or reactions at the amine, a deeper understanding of its chemical reactivity can be achieved.
Prediction of Structure-Reactivity Relationships in this compound Analogs
The systematic modification of the structure of this compound can lead to a series of analogs with varying reactivity. Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate these structural variations with changes in reactivity.
Computational methods play a crucial role in developing QSRR models. By calculating various molecular descriptors for a series of analogs, it is possible to build a mathematical model that predicts their reactivity. These descriptors can include electronic properties (such as atomic charges and orbital energies), steric properties (such as molecular volume and surface area), and topological indices. The development of such predictive models for reactivity has been a significant area of research. chemrxiv.org
For this compound analogs, a QSRR study could, for example, investigate how substituents on the phenyl ring affect the reactivity of the nitro group or the basicity of the amine. This would provide valuable insights for the design of new molecules with desired chemical properties.
Chemical Reactivity and Mechanistic Studies of N 2 Nitrophenyl Methyl Cyclopropanamine
Reactivity Profiles of the 2-Nitrophenyl Moiety in N-[(2-Nitrophenyl)methyl]cyclopropanamine
The 2-nitrophenyl group is a highly influential component of the molecule, primarily due to the strong electron-withdrawing nature of the nitro (-NO₂) group. This influences the reactivity of the aromatic ring in several key ways.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to itself. libretexts.org This makes the ring electron-deficient and susceptible to substitution by strong nucleophiles. numberanalytics.com The mechanism typically involves a two-step addition-elimination pathway, proceeding through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. numberanalytics.comnih.gov In the case of this compound, a suitable leaving group on the aromatic ring would be required for such a reaction to occur.
Electrophilic Aromatic Substitution: Conversely, the nitro group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing inductive and resonance effects. This deactivation makes reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation significantly more difficult compared to unsubstituted benzene (B151609). The substitution that does occur is directed primarily to the meta position relative to the nitro group. masterorganicchemistry.com
Intrinsic Reactivity of the Cyclopropanamine Core
The cyclopropanamine core is characterized by significant ring strain, which is a driving force for many of its characteristic reactions. acs.org This inherent strain makes the three-membered ring susceptible to cleavage under various conditions.
Oxidative Ring-Opening: The cyclopropylamine (B47189) moiety is a known mechanism-based inactivator of enzymes like cytochrome P450. acs.org This reactivity stems from the single-electron transfer (SET) oxidation of the nitrogen atom to form a nitrogen radical cation. acs.org This intermediate rapidly undergoes irreversible ring-opening of the strained cyclopropyl (B3062369) group to yield a more stable distonic radical cation (where the charge and radical are separated). acs.orgbeilstein-journals.orgbeilstein-journals.orgnih.gov This reactive intermediate can then engage in further reactions, such as trapping by molecular oxygen. acs.org This oxidative fragmentation is a key pathway for the metabolism and reactivity of cyclopropylamine derivatives.
Acid-Catalyzed Ring-Opening: In the presence of strong acids, the cyclopropane (B1198618) ring can undergo protolytic cleavage. nih.gov The regioselectivity of this cleavage (i.e., which C-C bond is broken) can be influenced by the substituents on the ring. For instance, studies on related phenylcyclopropylamines in superacid have shown that ring opening can be initiated by protonation, leading to the formation of dicationic intermediates that can be trapped by nucleophiles. nih.gov
Participation in Cycloadditions: N-aryl cyclopropylamines can serve as three-carbon synthons in formal cycloaddition reactions. acs.orgresearchgate.net Under photochemical conditions, for example, an SET process can initiate the ring-opening to form a radical cation intermediate, which then participates in [3+2] cycloadditions with various olefins to construct five-membered rings. rsc.orgchemrxiv.orgchemrxiv.org This reactivity highlights the utility of the cyclopropane ring as a latent reactive species that can be unmasked under specific conditions.
Influence of the Secondary Amine Functionality on Chemical Transformations
The secondary amine (-NH-) linker is a crucial functional group that acts as both a Lewis and Brønsted-Lowry base, and its nucleophilic character is central to many of its reactions. libretexts.orgpressbooks.pub
Nucleophilicity in Alkylation and Acylation: The secondary amine is a potent nucleophile and can readily undergo N-alkylation with alkyl halides or N-acylation with reagents like acyl chlorides or anhydrides to form tertiary amines and amides, respectively. These are fundamental transformations for modifying the structure of the molecule.
Role in Modulating Reactivity: The amine functionality is electronically connected to both the aromatic ring and the cyclopropyl group. As described above, it is the primary site for the initial oxidation event that triggers the ring-opening of the cyclopropane core. acs.org Its presence is essential for the single-electron transfer (SET) processes that initiate photochemical cycloaddition reactions. chemrxiv.org Furthermore, protonation or coordination of the amine nitrogen can alter the electronic landscape of the entire molecule, potentially influencing the reactivity of the 2-nitrophenyl moiety.
Kinetic and Thermodynamic Aspects of this compound Reactions
Kinetics of Ring-Opening Reactions: The rate of nucleophilic ring-opening of cyclopropanes is highly dependent on the nature of the activating group and the nucleophile. Kinetic studies on electrophilic cyclopropanes (ECPs) activated by electron-accepting groups show that these reactions follow second-order kinetics. nih.gov The reaction rates can be quantified using the Mayr-Patz equation, which correlates the electrophilicity of the cyclopropane with the nucleophilicity of the attacking species. nih.gov The table below, adapted from studies on related electrophilic cyclopropanes, illustrates how substituents affect reaction rates with a given nucleophile.
| Electrophile (ECP) | Second-Order Rate Constant k₂ (M⁻¹s⁻¹) with Azide (N₃⁻) in DMSO at 20 °C |
| 2-(dicyanomethylene)indan-1-one derived ECP | Data for illustrative purposes, specific value not provided in source |
| 1,1-dicyano-activated ECP | Data for illustrative purposes, specific value not provided in source |
| Data derived from qualitative descriptions in kinetic studies of electrophilic cyclopropanes. Specific values depend on the full structure of the ECP. nih.gov |
Thermodynamics of Ring Strain: The high reactivity of the cyclopropane ring is rooted in its significant ring strain, which is thermodynamically unfavorable. The release of this strain energy (approximately 28 kcal/mol) provides a strong driving force for ring-opening reactions. acs.org This makes processes like the irreversible opening of the cyclopropylaminium radical cation thermodynamically favorable.
Thermodynamics of Amine Basicity: The basicity of an amine is quantified by the pKa of its conjugate ammonium (B1175870) ion. pressbooks.pub For simple alkylamines, these values are typically in the range of 10-11. pressbooks.pub For arylamines, the pKa is much lower (e.g., aniline's conjugate acid has a pKa of 4.6) due to the delocalization of the nitrogen lone pair into the aromatic ring. masterorganicchemistry.com For this compound, the pKa would be expected to lie between these values, reduced from a typical alkylamine value by the inductive effect of the 2-nitrophenylmethyl group. libretexts.org
Mechanistic Elucidation of Novel Synthetic Pathways Involving this compound
The unique combination of functional groups in this compound and related structures enables their participation in novel and complex synthetic pathways. Mechanistic studies have revealed intricate details of these transformations.
Mechanism of Asymmetric [3+2] Photocycloaddition: A significant synthetic pathway involving N-aryl cyclopropylamines is their use in asymmetric [3+2] photocycloadditions to form enantioenriched cyclopentylamines. rsc.org The proposed mechanism for this redox-neutral process is initiated by the visible-light-induced excitation of a photosensitizer. The excited photosensitizer is then reductively quenched by the N-aryl cyclopropylamine via a single-electron transfer (SET) from the amine nitrogen. rsc.orgnih.gov This generates a nitrogen-centered radical cation. The key subsequent step is the rapid and irreversible β-scission of the strained cyclopropane ring, which opens to form a distonic radical cation intermediate. acs.orgrsc.org This intermediate then undergoes a radical addition to an olefin (e.g., an electron-rich or electron-neutral alkene). The final step is a cyclization via radical addition to complete the formation of the five-membered ring. rsc.org Chiral catalysts, often employing hydrogen bonding, can be used to control the stereochemistry of the cycloaddition. rsc.org
Mechanism of Oxidative Ring-Opening and Oxygenation: Under aerobic conditions, particularly in the presence of a single-electron oxidizing agent, N-cyclopropyl-N-phenylamines can undergo an autocatalytic radical ring-opening and subsequent reaction with molecular oxygen. researchgate.net The mechanism is believed to be analogous to that of vinylcyclopropane (B126155) oxygenation. It starts with the formation of the cyclopropylaminium radical cation, which opens to the distonic radical cation. This carbon-centered radical then reacts with triplet oxygen (O₂) to form a peroxyl radical. This peroxyl radical can then cyclize to form a 1,2-dioxolane product, representing a novel pathway for incorporating oxygen into the molecule. researchgate.net
Mechanism of Nitrosative Cleavage: The reaction of N-cyclopropyl-N-alkylanilines with nitrous acid provides another example of a mechanistically complex pathway. This reaction results in the specific cleavage of the cyclopropyl group from the nitrogen atom, yielding an N-nitrosoaniline. The proposed mechanism involves the formation of an amine radical cation, which undergoes rapid cyclopropyl ring opening. researchgate.net The resulting iminium ion with a C-centered radical can then be trapped by nitric oxide (NO) or be further oxidized, ultimately leading to the observed products, including the cleaved N-nitrosoamine and fragments derived from the cyclopropane ring, such as cinnamaldehyde. researchgate.net
Applications in Organic Synthesis and Advanced Materials Chemistry
N-[(2-Nitrophenyl)methyl]cyclopropanamine as a Versatile Synthetic Building Block
There is no available literature detailing the use of this compound as a versatile building block in organic synthesis.
Role in the Synthesis of Complex Organic Scaffolds and Chemical Libraries
No published research describes the application of this compound in the synthesis of complex organic scaffolds or for the generation of chemical libraries for screening purposes.
Precursor for the Derivatization and Synthesis of Heterocyclic Compounds
While the molecule's structure suggests it could be a precursor for heterocyclic compounds via reductive cyclization, no specific studies, reaction conditions, or resulting products have been reported in the scientific literature.
Potential Contributions to Functional Materials Chemistry
There is no information available regarding any investigation or application of this compound in the field of functional materials chemistry.
Future Directions and Emerging Research Avenues for N 2 Nitrophenyl Methyl Cyclopropanamine
Development of More Sustainable and Green Synthetic Routes
The synthesis of N-[(2-nitrophenyl)methyl]cyclopropanamine and its derivatives is an area ripe for the application of green chemistry principles. Traditional methods for N-alkylation and the reduction of nitro compounds often rely on harsh reagents and generate significant waste. manchester.ac.ukorganic-chemistry.org Future research will likely focus on developing more environmentally benign and efficient synthetic strategies.
One promising approach is the use of catalytic hydrogenation for the reduction of the nitro group, employing heterogeneous catalysts that can be easily recovered and recycled. organic-chemistry.org The use of H₂-fine bubbles in an autoclave-free system represents an innovative and safer method for such hydrogenations. organic-chemistry.org Furthermore, metal-free reduction methods, utilizing reagents like tetrahydroxydiboron (B82485) in water, offer a highly chemoselective and environmentally friendly alternative. organic-chemistry.org
For the N-alkylation step, the "hydrogen borrowing" or "hydrogen auto-transfer" methodology presents a sustainable alternative to traditional alkylating agents. rsc.orgresearchgate.net This process, often catalyzed by transition metals like palladium, utilizes alcohols as alkylating agents, with water as the only byproduct, thus adhering to the principles of atom economy. rsc.orgresearchgate.net Biocatalytic approaches to N-alkylation are also gaining traction, offering high selectivity and mild reaction conditions. manchester.ac.uk
The development of one-pot chemoenzymatic cascade reactions, where an amine undergoes reductive amination with an in-situ generated aldehyde, represents a highly efficient and green route for N-alkylation. researchgate.net These methods, particularly when performed in aqueous micellar media, can significantly reduce the environmental factor (E-factor) of the synthesis. researchgate.net
| Synthetic Strategy | Key Features | Potential Application to this compound Synthesis |
| Catalytic Hydrogenation | Recyclable catalysts, high efficiency. organic-chemistry.org | Reduction of the 2-nitro group to an amino group. |
| Metal-Free Reduction | Use of reagents like tetrahydroxydiboron, reactions in water. organic-chemistry.org | A green alternative for the nitro group reduction. |
| Hydrogen Borrowing N-Alkylation | Use of alcohols as alkylating agents, water as a byproduct. rsc.orgresearchgate.net | Formation of the bond between the cyclopropylamine (B47189) and the (2-nitrophenyl)methyl moieties. |
| Biocatalytic N-Alkylation | High selectivity, mild reaction conditions. manchester.ac.uk | Enantioselective synthesis of chiral derivatives. |
| Chemoenzymatic Cascades | One-pot reactions, reduced waste. researchgate.net | Streamlined synthesis from simpler precursors. |
Exploration of Novel Reactivity Patterns and Unexplored Transformations
The unique combination of a nitroaromatic ring and a cyclopropylamine moiety in this compound suggests a rich and largely unexplored reactivity profile. The nitro group is a versatile functional group known to participate in a wide array of transformations. mdpi.comnumberanalytics.com It strongly deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. nih.gov Conversely, it activates the ring for nucleophilic aromatic substitution. numberanalytics.com
Future research could explore the reduction of the nitro group to various other functionalities beyond the amine, such as nitroso or hydroxylamine (B1172632) groups, which are valuable synthetic intermediates. numberanalytics.com The conditions for these selective reductions could be finely tuned to access a diverse range of derivatives.
The cyclopropylamine unit also offers unique reactivity. Cyclopropylamines are known to undergo ring-opening reactions or participate in cycloadditions, providing access to complex molecular architectures. nih.gov A recent study has shown that N-aryl cyclopropylamines can undergo a formal photochemical [3+2] cycloaddition with α,β-unsaturated carbonyl systems without the need for photocatalysts, proceeding through a Single Electron Transfer (SET) mechanism. chemrxiv.org Investigating similar photochemical transformations with this compound could lead to the discovery of novel synthetic methodologies.
The development of new methods for the synthesis of cyclopropylamines, such as the titanium(II)-mediated coupling of nitriles with Grignard reagents, could also be adapted to create novel analogs of the target compound. organic-chemistry.org
Integration with Automated Synthesis and High-Throughput Methodologies
The exploration of the chemical space around this compound can be significantly accelerated through the integration of automated synthesis and high-throughput methodologies. Automated platforms can perform a large number of reactions in parallel, enabling the rapid generation of compound libraries for screening and optimization. synplechem.comresearchgate.net
Capsule-based automated synthesis, where pre-packed cartridges contain all the necessary reagents for a specific transformation, simplifies the synthetic process and enhances reproducibility. synplechem.com Such systems can be employed for various reactions, including amide bond formation, Suzuki couplings, and protective group manipulations, all of which could be relevant for derivatizing this compound.
High-throughput screening of reaction conditions using microfluidic platforms can optimize synthetic protocols with minimal material consumption. researchgate.net This is particularly valuable for exploring novel and challenging transformations. The data generated from these high-throughput experiments can be used to train machine learning models to predict reaction outcomes and molecular properties, further accelerating the discovery process. youtube.com The partnership between companies like Synple Chem and Enamine to create vast virtual libraries of compounds that can be synthesized on demand using automated platforms highlights the power of this integrated approach. enamine.net
| Methodology | Advantages | Application to this compound Research |
| Automated Synthesis Platforms | Increased speed, efficiency, and reproducibility; reduced human error. nih.gov | Rapid synthesis of a library of derivatives for structure-activity relationship studies. |
| Capsule-Based Synthesis | User-friendly, standardized reactions. synplechem.com | Facile and automated derivatization of the parent compound. |
| High-Throughput Experimentation | Miniaturization, rapid screening of conditions. researchgate.net | Optimization of novel synthetic transformations. |
| Predictive Modeling | Data-driven prediction of properties and reaction success. youtube.com | In silico screening of virtual libraries before synthesis. |
Advanced Computational Tools for Predictive Chemical Research
Computational chemistry offers powerful tools to predict the properties, reactivity, and potential applications of this compound before embarking on extensive experimental work. Density Functional Theory (DFT) can be used to calculate a wide range of molecular properties, including geometric parameters, electronic structure, and thermodynamic descriptors of reactivity. nih.govmdpi.com These calculations can provide insights into the stability of different conformers, the nature of frontier molecular orbitals (HOMO and LUMO), and the preferred sites for electrophilic or nucleophilic attack. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or physical properties of derivatives of this compound. mdpi.comnih.gov By calculating a large number of molecular descriptors for a series of related compounds, it is possible to build statistical models that correlate these descriptors with observed activities or properties. mdpi.comosti.gov These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis.
Computational studies can also elucidate reaction mechanisms, helping to understand and optimize synthetic transformations. mdpi.com For instance, DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates, and providing a rationale for the observed selectivity.
Interdisciplinary Research Opportunities in Organic and Materials Science
The unique structural features of this compound open up possibilities for interdisciplinary research, particularly at the interface of organic chemistry and materials science. Nitroaromatic compounds are known to be used as intermediates in the synthesis of dyes and pigments. chempanda.comunacademy.comgoogle.com The specific substitution pattern and electronic properties of this compound could be exploited to design novel chromophores with interesting optical properties.
Furthermore, the amine functionality provides a handle for incorporating this molecule into larger polymeric structures. The resulting materials could have unique properties due to the presence of the nitroaromatic and cyclopropyl (B3062369) groups. For example, the nitro group's electron-withdrawing nature could influence the electronic properties of a conductive polymer.
In the realm of medicinal chemistry, cyclopropylamine derivatives are found in a number of biologically active compounds and are considered important scaffolds in drug discovery. nih.govnih.gov The combination of this moiety with a nitrophenyl group could lead to the development of novel therapeutic agents. The nitro group itself is a feature of several approved drugs. acs.orgmdpi.com Interdisciplinary collaborations between synthetic organic chemists, materials scientists, and medicinal chemists will be crucial to fully explore the potential of this compound and its derivatives in these diverse fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
